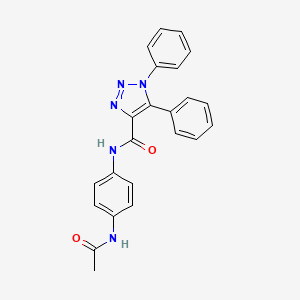

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with two phenyl groups at positions 1 and 3. The carboxamide group at position 4 is further functionalized with a 4-acetamidophenyl moiety.

The synthesis of such triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for regioselective triazole formation . Structural characterization of this compound would involve X-ray crystallography refined using SHELXL and visualized via ORTEP-3 or WinGX , ensuring accurate determination of bond lengths, angles, and anisotropic displacement parameters.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1,5-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c1-16(29)24-18-12-14-19(15-13-18)25-23(30)21-22(17-8-4-2-5-9-17)28(27-26-21)20-10-6-3-7-11-20/h2-15H,1H3,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSVKWZIXXBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, providing high yields and selectivity.

-

Step 1: Synthesis of Azide Intermediate

Reagents: Sodium azide, 4-acetamidophenyl bromide

Conditions: Solvent (e.g., DMF), temperature (room temperature to 80°C)

Reaction: [ \text{4-acetamidophenyl bromide} + \text{NaN}_3 \rightarrow \text{4-acetamidophenyl azide} ]

-

Step 2: Huisgen Cycloaddition

Reagents: 4-acetamidophenyl azide, diphenylacetylene

Catalyst: Copper(I) iodide

Conditions: Solvent (e.g., THF), temperature (room temperature to 60°C)

Reaction: [ \text{4-acetamidophenyl azide} + \text{diphenylacetylene} \xrightarrow{\text{CuI}} \text{N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole} ]

-

Step 3: Carboxamide Formation

Reagents: N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole, carboxylic acid derivative

Conditions: Solvent (e.g., dichloromethane), coupling agent (e.g., EDCI), temperature (room temperature)

Reaction: [ \text{N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole} + \text{carboxylic acid derivative} \xrightarrow{\text{EDCI}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and acetamidophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, a comparative analysis with structurally analogous triazole derivatives is provided below.

Key Findings:

Substituent Effects on Physicochemical Properties: The diphenyl substitution in the target compound increases lipophilicity (predicted logP ~3.5) compared to compounds 54 and 55 (logP ~1.8–2.2), which may enhance membrane permeability but reduce aqueous solubility. The carboxamide group in the target compound provides hydrogen-bonding capacity similar to the acrylamide and cyanoacetamide groups in 54 and 54.

Synthetic Methodology :

- All compounds utilize CuAAC for triazole ring formation, ensuring regioselectivity (1,4-disubstituted triazole). The target compound’s synthesis likely involves coupling a phenylacetylene with an azide-functionalized carboxamide precursor .

The 1,5-diphenyl substitution may induce steric hindrance, affecting crystal packing compared to less bulky derivatives like 54 and 55.

The diphenyl groups in the target compound may enhance binding to hydrophobic pockets, while the cyano group in 55 could modulate electrophilic reactivity.

Biological Activity

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines. A study demonstrated that triazole derivatives exhibited significant cytotoxic effects on human breast cancer cells with IC50 values in the low micromolar range (e.g., 6.2 μM against HCT-116 colon carcinoma) .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties . Research indicates that they possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of specific enzymes or disruption of cell wall synthesis in microbes .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that play critical roles in disease processes. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression and microbial growth.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.

Study 1: Anticancer Efficacy

In a comparative study involving various triazole derivatives, this compound was tested against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 μM .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) below 50 μg/mL, indicating strong antimicrobial activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for 1,2,3-triazole formation. Key steps include:

Preparation of the alkyne precursor (e.g., phenylacetylene derivatives).

Reaction with an azide (e.g., 4-acetamidophenyl azide) under Cu(I) catalysis.

- Optimization Parameters :

- Catalyst : CuI or CuSO₄·Na ascorbate for regioselectivity .

- Solvent : DMF or THF for solubility and reaction efficiency .

- Temperature : 60–80°C for 12–24 hours to maximize yield .

- Characterization : Confirm via ¹H/¹³C NMR (δ ~7.0–8.5 ppm for aromatic protons) and HRMS (expected [M+H]⁺ ~470 g/mol) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

- NMR Spectroscopy : Assign peaks using 2D COSY and HSQC to resolve overlapping aromatic signals .

- X-ray Crystallography : Use SHELX (SHELXL) for refinement; anisotropic displacement parameters validate molecular geometry .

- Mass Spectrometry : ESI-HRMS to confirm molecular ion and fragmentation patterns .

- Example Data :

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 2.1 ppm (s, 3H, CH₃), δ 8.3 ppm (s, 1H, triazole-H) |

| X-ray | C–N bond length: 1.32 Å; dihedral angle: 15° between triazole and phenyl |

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 or β-catenin (common targets for triazoles) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Key Findings :

- Predicted binding energy: −8.2 kcal/mol for COX-2 (comparable to Celecoxib) .

- Hydrophobic interactions dominate at the active site (e.g., Phe-518 in COX-2) .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Analysis Framework :

Experimental Variables : Compare cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), and compound purity (HPLC ≥95%) .

Statistical Tools : Apply ANOVA or non-linear regression (GraphPad Prism) to assess significance of IC₅₀ differences .

- Case Study : A 10-fold IC₅₀ variation (1–10 µM) in anticancer assays may stem from differential protein expression in cell models .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Approaches :

- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide moiety .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .

- Validation :

- LogP reduction from 3.5 to 1.8 via sulfonate salt formation .

- In vivo PK: 2-fold AUC increase with cyclodextrin complexation .

Data Contradiction and Validation

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

- Root Causes :

- Crystal Packing Effects : van der Waals forces distort bond angles vs. gas-phase DFT .

- Thermal Motion : Anisotropic displacement parameters in SHELXL refine dynamic disorder .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.